5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone
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Overview
Description
5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C14H14ClN3O and its molecular weight is 275.74. The purity is usually 95%.
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Scientific Research Applications
Pyridazinone Compounds as Selective Cyclooxygenase Inhibitors
Pyridazinone derivatives, including compounds structurally related to 5-(allylamino)-4-chloro-2-(4-methylphenyl)-3(2H)-pyridazinone, have shown significant potential as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit high selectivity and efficacy in inhibiting COX-2, an enzyme implicated in the inflammatory process, without significantly affecting COX-1, which is crucial for protecting the stomach lining. This selectivity is crucial for developing new anti-inflammatory drugs with reduced gastrointestinal side effects. For example, ABT-963, a vicinally disubstituted pyridazinone, has demonstrated improved aqueous solubility and oral anti-inflammatory potency compared to traditional COX-2 inhibitors, such as celecoxib and rofecoxib, in animal models (Asif, 2016).
Azolo[d]pyridazinones in Medicinal Chemistry
The azolo[d]pyridazinone scaffold, which shares a core structure with this compound, is a versatile pharmacophore associated with a wide range of biological activities. These activities include antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial effects. Such compounds have been extensively reviewed for their pharmacological activities, structure-activity relationships, and molecular modeling studies. This highlights the potential of azolo[d]pyridazinone derivatives in the strategic design and development of new drug candidates across various therapeutic areas (Tan & Ozadali Sari, 2020).
Synthetic Pathways of Pyridazine and Pyridazinone Analogues
The synthesis of pyridazine and pyridazinone derivatives is crucial for exploring their pharmacological potential. Several synthetic methodologies have been developed, utilizing β-aroylpropionic acid derivatives as starting materials to produce a wide range of pyridazinones with varying moieties. These methodologies are essential for generating new compounds for biological evaluation, contributing to the discovery of new therapeutic agents with potential cardiovascular benefits (Jakhmola et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)-5-(prop-2-enylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-8-16-12-9-17-18(14(19)13(12)15)11-6-4-10(2)5-7-11/h3-7,9,16H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFLMXFLQCQDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NCC=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.